molecular formula C7H16ClNO2 B2418367 5-(Ethylamino)pentanoic acid hydrochloride CAS No. 854878-81-2

5-(Ethylamino)pentanoic acid hydrochloride

Cat. No.: B2418367
CAS No.: 854878-81-2
M. Wt: 181.66
InChI Key: CHQBRQBAMHHSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Ethylamino)pentanoic acid hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylamino)pentanoic acid hydrochloride typically involves the reaction of 5-(Ethylamino)pentanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:

5-(Ethylamino)pentanoic acid+HCl5-(Ethylamino)pentanoic acid hydrochloride\text{5-(Ethylamino)pentanoic acid} + \text{HCl} \rightarrow \text{this compound} 5-(Ethylamino)pentanoic acid+HCl→5-(Ethylamino)pentanoic acid hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(Ethylamino)pentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The ethylamino group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

5-(Ethylamino)pentanoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 5-(Ethylamino)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in the synthesis of biologically active molecules, influencing various biochemical pathways. Its effects are mediated through its interaction with enzymes and receptors, leading to the modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylamino)pentanoic acid hydrochloride
  • 5-(Propylamino)pentanoic acid hydrochloride
  • 5-(Butylamino)pentanoic acid hydrochloride

Uniqueness

5-(Ethylamino)pentanoic acid hydrochloride is unique due to its specific ethylamino group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in various research applications, where its specific reactivity and interactions are required .

Properties

IUPAC Name

5-(ethylamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-2-8-6-4-3-5-7(9)10;/h8H,2-6H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQBRQBAMHHSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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